1-Methyl-1H-pyrrole-2,3-dicarbaldehyde

Beschreibung

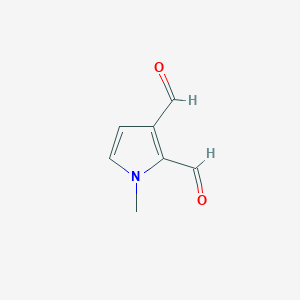

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and aldehyde groups at the 2- and 3-positions. The methyl group likely enhances solubility and steric effects, while the aldehyde groups enable reactivity in condensation and cross-coupling reactions.

Eigenschaften

IUPAC Name |

1-methylpyrrole-2,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYPEKNWGPTRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496444 | |

| Record name | 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51788-26-2 | |

| Record name | 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate oxidizing agent to introduce the aldehyde groups at the 2 and 3 positions. For instance, the oxidation of 1-methylpyrrole using reagents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) under controlled conditions can yield the desired dicarbaldehyde .

Analyse Chemischer Reaktionen

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield 1-methyl-1H-pyrrole-2,3-dicarboxylic acid, while reduction with NaBH4 would produce 1-methyl-1H-pyrrole-2,3-dimethanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications:

Organic Synthesis

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde serves as a crucial building block in synthesizing more complex organic molecules, particularly heterocycles. Its unique structure allows it to participate in various chemical reactions that facilitate the formation of diverse derivatives.

Medicinal Chemistry

This compound is significant in developing pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool for probing biological activity .

Biological Studies

It is utilized in studies investigating the biological activity of pyrrole derivatives. Research has shown that these derivatives can interact with enzymes and receptors, influencing their function and providing insights into biochemical pathways .

Pharmacological Properties

Research indicates that derivatives of pyrrole compounds exhibit a wide range of pharmacological activities:

- Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : They have demonstrated effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects : Certain derivatives show potential in reducing inflammation markers in macrophages stimulated with lipopolysaccharides (LPS) .

Case Studies

Several studies have highlighted the biological relevance of pyrrole derivatives:

Anticancer Activity

A study demonstrated that specific pyrrole derivatives could inhibit the growth of cancer cell lines by inducing apoptosis via mitochondrial pathways. This mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Efficacy

Research indicated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Mechanisms

In vitro studies showed that this compound could reduce inflammation markers in macrophages stimulated with LPS. This highlights its therapeutic potential in treating inflammatory diseases .

Wirkmechanismus

The mechanism by which 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde exerts its effects is largely dependent on its interactions with biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe the activity of various biomolecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Yields : Acene-based dicarbaldehydes (e.g., naphthalene, anthracene) exhibit lower yields (7–25%) due to challenges in controlling conjugation length and selectivity . In contrast, bicyclo-octene derivatives achieve higher yields (83%) via optimized catalytic methods .

- Conjugation Effects : Extended π-systems in anthracene-2,3-dicarbaldehyde result in red-shifted UV-Vis absorption (λmax = 503 nm) compared to naphthalene analogs (λmax = 410 nm) .

- Heteroatom Influence : Thiophene-2,3-dicarbaldehyde’s sulfur atom may enhance charge transport in photophysical applications compared to nitrogen-containing pyrrole derivatives .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

- Aldehyde protons in acene derivatives resonate at δ 10.6–10.7 ppm, reflecting similar electronic environments .

- The bicyclo-octene derivative’s aldehyde signal (δ 9.49 ppm) is upfield due to reduced conjugation and steric shielding .

Intermolecular Interactions

Intramolecular H⋯O contacts (2.26–2.47 Å) in benzene- and naphthalene-dicarbaldehydes influence crystal packing and reactivity .

Biologische Aktivität

1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is an organic compound belonging to the pyrrole family, characterized by two aldehyde groups at the 2 and 3 positions of the pyrrole ring, along with a methyl group at the 1 position. This structure imparts unique chemical properties that are relevant in various biological contexts.

The synthesis of this compound can be achieved through several methods, commonly involving the oxidation of 1-methylpyrrole using agents like selenium dioxide or manganese dioxide. The compound exhibits notable reactivity due to its aldehyde groups, which can undergo oxidation, reduction, and substitution reactions, making it versatile in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows it to modulate the function of various biomolecules, which is valuable for biochemical studies. The compound has been explored for its potential applications in medicinal chemistry, particularly in developing pharmaceuticals with anticancer, antimicrobial, and anti-inflammatory properties .

Pharmacological Properties

Research indicates that derivatives of pyrrole compounds exhibit a wide range of pharmacological activities:

- Anticancer Activity : Some studies suggest that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Compounds related to this compound have shown effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

Several studies have highlighted the biological relevance of pyrrole derivatives:

- Anticancer Activity : A study demonstrated that specific pyrrole derivatives could inhibit the growth of cancer cell lines by inducing apoptosis via mitochondrial pathways. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins .

- Antimicrobial Efficacy : Research showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Mechanisms : In vitro studies indicated that this compound could reduce inflammation markers in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Pyrrole-2-carbaldehyde | Lacks additional aldehyde group | Less reactive; limited biological activity |

| 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde | Methyl groups alter electronic properties | Enhanced reactivity; potential for different pharmacological effects |

| Pyrrole-2-carboxaldehydes | Contains carboxyl group | Known for anti-inflammatory and antimicrobial properties |

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde?

The compound can be synthesized via functionalization of pyrrole derivatives. For example, reductions using agents like DIBAL (diisobutylaluminum hydride) have been employed to convert esters to aldehydes in related acene-dicarbaldehyde systems. Additionally, oxidation of diols (e.g., naphthalene-2,3-dimethanol) using IBX (2-iodoxybenzoic acid) under mechanochemical conditions yields dicarbaldehydes in high yields (~81%) . Multi-step approaches involving bromination followed by formylation (e.g., Vilsmeier-Haack reagent) are also applicable for structurally similar pyrrole derivatives .

Q. How can the solubility and stability of this compound be optimized for experimental use?

Solubility in organic solvents (e.g., DMF, THF, chloroform) is a key advantage observed in analogous tetracene-2,3-dicarbaldehyde systems. Stability in solution phases under light and air exposure can be enhanced by storing samples in inert atmospheres (argon/nitrogen) and using stabilizers like BHT (butylated hydroxytoluene) .

Q. What characterization techniques are critical for confirming the structure of this compound?

X-ray crystallography is essential for resolving intramolecular interactions (e.g., H-bonding between aldehyde groups). For example, naphthalene-2,3-dicarbaldehyde exhibits short intramolecular H⋯O contacts (2.30–2.36 Å), which can be visualized using software like ORTEP-III . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are also critical for verifying purity and functional groups .

Advanced Research Questions

Q. How can selectivity challenges in one-pot syntheses of dicarbaldehydes be addressed?

One-pot methods often suffer from poor selectivity due to competing reactions. Modifying reaction conditions (e.g., adjusting stoichiometry, temperature, or catalysts) can improve selectivity. For instance, iterative sequences with piperidine and acetic acid as catalysts in acene-dicarbaldehyde synthesis increased yields of tetracene-2,3-dicarbaldehyde (9) by optimizing reaction times and solvent ratios .

Q. What strategies enable functionalization of this compound for tailored applications?

The aldehyde groups serve as reactive handles for further derivatization. Reductive amination, condensation with amines, or nucleophilic additions (e.g., Grignard reagents) are viable. For example, indole-2,3-dicarbaldehydes have been reduced to diols (77% yield) using DIBAL, demonstrating the potential for creating hydroxylated analogs .

Q. How can computational methods predict the electronic properties of this compound for materials science applications?

Density functional theory (DFT) calculations can model HOMO-LUMO gaps and π-electron delocalization. Analogous acene-dicarbaldehydes show HOMO-LUMO gaps comparable to organic semiconductors like pentacene, suggesting utility in optoelectronics. Software packages like Gaussian or ORCA are recommended for such analyses .

Q. What role does crystallographic refinement software (e.g., SHELXL) play in analyzing this compound?

SHELXL is widely used for refining small-molecule crystal structures. Its robust algorithms handle high-resolution data and twinned crystals, enabling precise determination of bond lengths and angles. For example, SHELXL was pivotal in resolving peri-interactions in naphthalene-2,3-dicarbaldehyde, revealing key intramolecular contacts .

Q. How do structural modifications influence biological activity in pyrrole-dicarbaldehyde derivatives?

Substituents like methyl groups or halogens can enhance bioactivity by modulating lipophilicity and target binding. For instance, 1-methyl-1H-pyrrole-2,5-dione derivatives exhibit selective COX-2 inhibition, highlighting the importance of substituent positioning in structure-activity relationships (SAR) .

Methodological Notes

- Synthesis Optimization : Use controlled reaction conditions (e.g., low temperatures for DIBAL reductions) to prevent over-reduction .

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures improves crystal quality for X-ray studies .

- Computational Modeling : Pair DFT with molecular docking to predict interactions in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.